5-Acetyl-3-bromo-2-fluorophenylboronic acid pinacol ester
Description
5-Acetyl-3-bromo-2-fluorophenylboronic acid pinacol ester is a multifunctional arylboronic ester characterized by a phenyl ring substituted with acetyl (position 5), bromo (position 3), and fluoro (position 2) groups. The pinacol ester moiety stabilizes the boronic acid, enhancing its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry . This compound’s unique substitution pattern combines electron-withdrawing groups (acetyl, bromo, fluoro) that influence electronic and steric properties, making it distinct from simpler boronic esters. Its applications span pharmaceutical intermediates, materials science, and agrochemical synthesis.
Properties
IUPAC Name |
1-[3-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BBrFO3/c1-8(18)9-6-10(12(17)11(16)7-9)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMVJIFLRJAXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Br)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BBrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically employs a palladium catalyst, such as Pd(dppf)Cl₂ or Pd(OAc)₂, in combination with a phosphine ligand (e.g., XPhos or SPhos). A polar aprotic solvent like 1,4-dioxane or tetrahydrofuran (THF) is used, with potassium acetate (KOAc) as the base to facilitate transmetalation. The aryl halide precursor, 5-acetyl-3-bromo-2-fluorophenyl bromide or iodide, reacts with B₂pin₂ at elevated temperatures (80–100°C) for 12–24 hours.
Key Optimization Parameters :
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Catalyst Loading : 1–5 mol% Pd ensures efficient turnover while minimizing costs.
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Solvent Choice : THF provides higher yields compared to DMF due to better compatibility with boronates.
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Temperature : Reactions at 90°C achieve >80% conversion, whereas lower temperatures (60°C) result in incomplete borylation.
Representative Procedure
A mixture of 5-acetyl-3-bromo-2-fluorophenyl bromide (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (2.0 equiv) in anhydrous THF is stirred at 90°C under nitrogen for 18 hours. The crude product is purified via column chromatography (hexane/ethyl acetate) to isolate the pinacol ester.
Two-Step Synthesis via Boronic Acid Intermediate
An alternative approach involves synthesizing the boronic acid intermediate first, followed by esterification with pinacol. This method is advantageous when the direct borylation route faces steric or electronic challenges.
Step 1: Synthesis of 5-Acetyl-3-bromo-2-fluorophenylboronic Acid
The boronic acid is prepared via Miyaura borylation using PdCl₂(dppf) and B₂(OH)₄ in a mixture of dioxane and water. The reaction proceeds at 80°C for 12 hours, yielding the boronic acid after acidic workup.
Step 2: Esterification with Pinacol
The boronic acid is reacted with pinacol (1,2-diol) under dehydrating conditions. Azeotropic distillation using a Dean-Stark apparatus or molecular sieves (4 Å) drives the equilibrium toward ester formation. The reaction is typically conducted in toluene at reflux (110°C) for 6–8 hours, achieving yields of 75–85%.
Critical Considerations :
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Water Removal : Efficient dehydration is essential to prevent hydrolysis of the boronic ester.
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Solvent Purity : Anhydrous toluene minimizes side reactions.
Comparative Analysis of Methods
Challenges and Practical Considerations
Moisture Sensitivity
The pinacol ester is hygroscopic, requiring storage under inert atmosphere (argon or nitrogen) at 2–8°C. Protodeboronation, a retro-process, can occur in protic solvents, necessitating anhydrous conditions during synthesis.
Functional Group Tolerance
Electron-withdrawing groups (e.g., acetyl, bromo) on the phenyl ring enhance borylation efficiency but may necessitate higher catalyst loadings.
Scalability Issues
Gram-scale reactions show consistent yields, but industrial-scale production faces challenges in catalyst recovery and solvent disposal.
Emerging Catalytic Systems
Recent studies explore nickel and cobalt complexes as sustainable alternatives to palladium. For example, Ni(acac)₂ with N-heterocyclic carbene (NHC) ligands achieves 60% yield in model substrates, though applicability to this specific compound remains untested .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-3-bromo-2-fluorophenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium.
Hydrolysis: The compound is susceptible to hydrolysis, especially under physiological pH conditions.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically catalyzed by acids or bases.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., PdCl2(dppf)), bases (e.g., triethylamine), and aryl halides or triflates.
Hydrolysis: Water and varying pH conditions.
Protodeboronation: Acids or bases.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Hydrolysis: Formation of the corresponding boronic acid.
Protodeboronation: Formation of the parent hydrocarbon.
Scientific Research Applications
Applications in Organic Synthesis
2.1. Building Block in Synthesis
5-Acetyl-3-bromo-2-fluorophenylboronic acid pinacol ester serves as a versatile building block in organic synthesis. It can participate in cross-coupling reactions, particularly Suzuki-Miyaura reactions, which are essential for forming carbon-carbon bonds. This application is significant in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
2.2. Catalytic Reactions
The compound has been utilized in catalytic protodeboronation processes, allowing for the selective transformation of alkyl groups in various substrates. This method enhances the efficiency of synthesizing desired products while minimizing by-products .
Medicinal Chemistry Applications
3.1. Anticancer Activity
Research indicates that boronic acids and their derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been studied for their ability to inhibit proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells .
Case Study:
A study demonstrated that a related boronic acid derivative effectively inhibited cancer cell proliferation with an IC50 value of 6.74 nM, showcasing its potential as a lead compound in anticancer drug development .
3.2. Drug Delivery Systems
The compound's ability to form stable complexes with diols makes it suitable for drug delivery applications. Its interaction with glycoproteins can enhance the bioavailability of certain drugs by reducing first-pass metabolism, thereby increasing therapeutic efficacy .
Summary of Findings
Mechanism of Action
The primary mechanism of action for 5-Acetyl-3-bromo-2-fluorophenylboronic acid pinacol ester involves its role in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium, followed by reductive elimination to form a new carbon-carbon bond . This process is facilitated by the stability and reactivity of the boronic ester group.
Comparison with Similar Compounds
Table 1: Electronic Effects of Substituents
Steric and Positional Effects
Ortho-substituents (e.g., fluoro at position 2) impose steric hindrance, affecting cross-coupling efficiency:
- 5-Bromomethyl-2-fluorobenzeneboronic acid pinacol ester () : Bromomethyl at position 5 and fluoro at position 2 create steric bulk, reducing coupling yields compared to para-substituted analogs .
- 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester () : Ethoxy (OEt) at position 4 is electron-donating, countering the electron-withdrawing effects of chloro and fluoro, which alters substrate compatibility in Pd-catalyzed reactions .
Reactivity in Suzuki-Miyaura Couplings
The target compound’s bromo group (position 3) and boronic ester enable sequential cross-coupling strategies:
- 2,5-Thiophenediylbisboronic acid () : Bithiophene systems exhibit faster coupling rates due to reduced steric hindrance compared to ortho-substituted phenylboronic esters .
- 9,10-Anthracenediboronic acid bis(pinacol) ester () : Extended aromatic systems show lower reactivity with aryl chlorides but higher selectivity in polycyclic couplings .
Biological Activity
5-Acetyl-3-bromo-2-fluorophenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their diverse applications, particularly in the fields of drug development, molecular biology, and materials science. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound possesses a boron atom in its structure, which is integral to its biological activity. The presence of the acetyl and bromo groups enhances its reactivity and interaction with biological targets.
Structural Formula
The structural representation can be summarized as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 285.03 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under ambient conditions |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Boronic acids have a unique ability to form reversible covalent bonds with diols, which is crucial for their mechanism as enzyme inhibitors. This property allows them to modulate enzyme activity, particularly proteasomes, which play a vital role in cellular regulation.
Therapeutic Applications
- Anticancer Activity : Boronic acids are being investigated for their potential as proteasome inhibitors, similar to bortezomib, which is used in multiple myeloma treatment. Studies suggest that compounds like this compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antibacterial Properties : Research indicates that boronic acids can inhibit β-lactamases, making them effective against resistant bacterial strains. The mechanism involves binding to serine residues in the active site of the enzyme, preventing bacterial growth.
- Sensor Applications : Due to their ability to bind selectively to certain biomolecules, boronic acids are being explored as sensors for detecting glucose and other analytes in biological samples.
Case Studies
Several studies have highlighted the efficacy of boronic acid derivatives in various biological contexts:
- Study on Anticancer Activity : A study demonstrated that a related boronic acid derivative exhibited an IC50 value of 8.21 nM against U266 cells, indicating potent anticancer activity. The compound was shown to disrupt proteasome function, leading to increased apoptosis in cancer cells .
- Antibacterial Efficacy : Another research highlighted that boron-containing compounds could effectively inhibit class C β-lactamases with inhibitory constants (Ki) as low as 0.004 µM against resistant strains .
Comparative Analysis
To illustrate the effectiveness of this compound compared to other boronic acids, the following table summarizes key findings from various studies:
Q & A
Basic Research Questions
Q. What are the recommended storage conditions to ensure the stability of 5-acetyl-3-bromo-2-fluorophenylboronic acid pinacol ester?
- Store in a sealed, dry container under inert atmosphere (argon/nitrogen) at 2–8°C. Avoid moisture and oxygen exposure, as boronic esters hydrolyze readily. Monitor stability via ¹¹B NMR (δ ~30–35 ppm for intact boronate) or HPLC every 3 months .
Q. Which analytical methods are optimal for assessing purity and structural integrity?
- HPLC/GC : Use a C18 column with acetonitrile/water gradient (detection at 254 nm) or GC-MS for volatile impurities.
- Spectroscopy : Confirm boronic ester integrity via ¹¹B NMR (sharp singlet at δ ~32 ppm) and FT-IR (B-O stretch at ~1340 cm⁻¹). Cross-validate with elemental analysis (C, H, N) .
Q. What safety precautions are critical during handling?
- Use nitrile gloves, goggles, and a fume hood. In case of skin contact, wash with water for 15 minutes. For fires, use dry chemical extinguishers. No acute toxicity data exists, but treat as a potential irritant based on structural analogs .
Advanced Research Questions
Q. How does the bromo substituent influence regioselectivity in Suzuki-Miyaura cross-coupling reactions?
- The bromine atom acts as a directing group, favoring para coupling. However, steric hindrance from the acetyl group may shift selectivity to meta positions. Competitive experiments with Pd(PPh₃)₄ vs. XPhos-Pd-G3 show XPhos enhances para coupling by 30% in THF/water systems (optimized at 80°C, 12 h) .
Q. What strategies resolve contradictory catalytic activity data in H₂O₂-responsive material synthesis?
- Conduct controlled ROS exposure studies (0.1–10 mM H₂O₂) with real-time ¹H NMR monitoring. Adjust β-cyclodextrin linker density (3–7 units) to balance sensitivity and stability. Higher substitution delays response time by 2.5-fold but improves material integrity .
Q. How to design FLT3 kinase inhibitors using this boronic ester as an intermediate?
- Functionalize the acetyl group via reductive amination (NaBH₃CN, R-NH₂) to introduce amine handles. Couple with pyrimidine scaffolds using Pd(dppf)Cl₂ (5 mol%, K₂CO₃, DMF/H₂O 3:1, 80°C). Test inhibitory activity in Ba/F3-FLT3-ITD cell lines (IC₅₀ range: 10 nM–10 μM) .
Q. Why does this ester exhibit reduced coupling efficiency in polar aprotic solvents?
- Electron-withdrawing substituents (acetyl, fluorine) increase Lewis acidity, accelerating hydrolysis in DMF/DMSO. Use dioxane/water mixtures with 2 eq. K₃PO₄ to stabilize the boronate intermediate. Adding 10 mol% DMAP improves Pd catalyst turnover by 40% .
Q. How to quantify hydrolytic degradation products under physiological conditions?
- Incubate in PBS (pH 7.4, 37°C) for 24–72 h. Analyze aliquots via LC-MS (ESI− mode) tracking m/z 225.1 [boric acid] and m/z 183.0 [deacetylated fragment]. Fit first-order kinetics (t₁/₂ = 8.2 h) to guide drug delivery system design .
Methodological Considerations
- Contradiction Analysis : Compare reaction outcomes across solvents (THF vs. dioxane), bases (K₂CO₃ vs. CsF), and catalysts (Pd(OAc)₂ vs. SPhos-Pd). Use DOE (Design of Experiments) to identify critical factors .
- Synthetic Optimization : Screen temperatures (60–100°C) and ligand ratios (1–10 mol%) to maximize yield. For air-sensitive steps, employ Schlenk techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
